Carrier Concentration Reduction in CuInSe₂ Thin Films: Indium Nitrate vs. Indium Chloride
In the aqueous spray pyrolysis deposition of CuInSe₂ (CISe) thin films followed by post-selenization, the choice of indium precursor salt directly and quantitatively modulates the resulting film's electrical properties. Films synthesized from an indium(III) nitrate precursor exhibit a significantly lower acceptor (carrier) concentration (2.8 × 10¹⁷ cm⁻³) compared to those deposited from indium chloride, which yield carrier concentrations in the range of ~10¹⁸–10¹⁹ cm⁻³ [1]. All films were confirmed to be p-type via Mott-Schottky analysis. This nearly one order of magnitude reduction in unintended background doping is a quantifiable advantage for applications requiring precise control over semiconductor conductivity.
| Evidence Dimension | Acceptor (carrier) concentration in CISe thin films |
|---|---|
| Target Compound Data | 2.8 × 10¹⁷ cm⁻³ |
| Comparator Or Baseline | Indium(III) chloride: carrier concentration in the range of ~10¹⁸ cm⁻³ to ~10¹⁹ cm⁻³ |
| Quantified Difference | Approximately 3.5× to 35× lower carrier concentration for nitrate-derived films |
| Conditions | Aqueous spray pyrolysis deposition of CuInSe₂ thin films on transparent substrates, followed by post-selenization; electrical characterization via Mott-Schottky analysis |
Why This Matters
Lower background carrier concentration enables finer control over intentional doping for semiconductor device fabrication, directly affecting threshold voltage and device performance.
- [1] Hashemi, M., Ghorashi, S. M. B., Tajabadi, F., & Taghavinia, N. (2021). Aqueous spray pyrolysis of CuInSe2 thin films: Study of different indium salts in precursor solution on physical and electrical properties of sprayed thin films. Materials Science in Semiconductor Processing, 126, 105676. DOI: 10.1016/j.mssp.2021.105676. View Source
